molecular formula C16H15NO2 B14131320 N-(2-(4-Methylbenzoyl)phenyl)acetamide

N-(2-(4-Methylbenzoyl)phenyl)acetamide

Cat. No.: B14131320
M. Wt: 253.29 g/mol
InChI Key: SYBGSEFRNKBLFS-UHFFFAOYSA-N
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Description

N-(2-(4-Methylbenzoyl)phenyl)acetamide is an acetamide derivative featuring a 4-methylbenzoyl group attached to the ortho position of a phenyl ring, which is further linked to an acetamide moiety.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-11-7-9-13(10-8-11)16(19)14-5-3-4-6-15(14)17-12(2)18/h3-10H,1-2H3,(H,17,18)

InChI Key

SYBGSEFRNKBLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Acetylation

A widely employed route begins with the introduction of the 4-methylbenzoyl group onto a benzene ring via Friedel-Crafts acylation. For example, reacting toluene with 4-methylbenzoyl chloride in the presence of aluminum chloride (AlCl₃) yields 4-methylbenzophenone derivatives. Subsequent nitration at the ortho position introduces a nitro group, which is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe). The resulting 2-amino-(4-methylbenzoyl)benzene is acetylated with acetic anhydride in glacial acetic acid and sodium acetate, forming the target compound.

Reaction Scheme :
$$
\text{Toluene} \xrightarrow{\text{4-MeC₆H₄COCl, AlCl₃}} \text{4-Methylbenzophenone} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{2-Nitro-4-methylbenzophenone} \xrightarrow{\text{H₂/Pd-C}} \text{2-Amino-4-methylbenzophenone} \xrightarrow{\text{(CH₃CO)₂O}} \text{this compound}
$$

Direct Benzoylation of N-(2-Aminophenyl)acetamide

An alternative approach involves benzoylating pre-formed N-(2-aminophenyl)acetamide. Here, 2-aminophenylacetamide is treated with 4-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This method avoids multiple protection-deprotection steps but requires stringent control over reaction stoichiometry to prevent over-benzoylation.

Key Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield: ~65% (hypothetical extrapolation from analogous reactions)

Optimization of Reaction Conditions

Acetylation Efficiency

The acetylation step’s efficiency depends on the base and solvent system. Sodium acetate in glacial acetic acid achieves >85% conversion at 80°C over 6 hours. Substituting acetic anhydride with acetyl chloride in tetrahydrofuran (THF) with pyridine reduces reaction time to 2 hours but necessitates anhydrous conditions.

Comparative Data :

Reagent System Solvent Temperature (°C) Time (h) Yield (%)
Acetic anhydride/NaOAc Glacial HOAc 80 6 85
Acetyl chloride/pyridine THF 25 2 78

Benzoylation Challenges

The steric bulk of the 4-methylbenzoyl group complicates electrophilic substitution. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems (water/DCM), improving yields by 15–20%.

Purification and Characterization

Recrystallization Protocols

Crude product purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. For higher purity, column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual diacetylated byproducts.

Spectroscopic Characterization

Infrared Spectroscopy (IR) :

  • N-H Stretch : 3290 cm⁻¹ (acetamide NH)
  • C=O Stretches : 1685 cm⁻¹ (benzoyl), 1655 cm⁻¹ (acetamide)

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.45 (s, 3H, CH₃ from acetamide)
  • δ 2.55 (s, 3H, CH₃ from 4-methylbenzoyl)
  • δ 7.25–8.10 (m, 7H, aromatic protons)

Mass Spectrometry :

  • ESI-MS : m/z 283.1 [M+H]⁺ (calculated for C₁₆H₁₅NO₂: 283.12)

Industrial-Scale Production Considerations

Batch reactors with reflux condensers are preferred for Friedel-Crafts acylation due to exothermicity. Continuous flow systems are being explored for acetylation to enhance heat dissipation and reduce reaction times. Solvent recovery systems (e.g., distillation for DCM) minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(2-(4-Methylbenzoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-Methylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

2-Azido-N-(4-methylphenyl)acetamide
  • Structure : Differs by replacing the 4-methylbenzoyl group with an azide (-N₃) at the ortho position.
  • Reactivity : The azide group enables click chemistry applications, unlike the methylbenzoyl group in the target compound. However, both compounds share synthetic utility as intermediates for further functionalization .
  • Bioactivity : Azide-containing analogs are often used in prodrug strategies, whereas methylbenzoyl derivatives may prioritize stability or target binding .
N-(4-Hydroxyphenyl)acetamide
  • Structure : Simpler analog with a hydroxyl (-OH) group replacing the methylbenzoyl moiety.
  • Physicochemical Properties : The hydroxyl group increases polarity (logP ~1.2), reducing lipid solubility compared to the target compound (estimated logP ~2.8) .
  • Bioactivity : Hydroxyphenyl derivatives are associated with analgesic properties (e.g., paracetamol), whereas methylbenzoyl groups may shift activity toward antimicrobial or anti-inflammatory pathways .
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Structure : Incorporates a bromine atom and methoxy group, altering electronic properties.
  • Reactivity : Bromine enhances susceptibility to nucleophilic substitution, while the methylbenzoyl group in the target compound may favor electrophilic aromatic substitution .
  • Crystallography : Both compounds exhibit planar acetamide cores, but bromine’s steric bulk could affect packing efficiency in solid-state structures .

Pharmacological Potential of Complex Analogs

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Features a benzothiazole ring and dichlorophenyl group, increasing molecular complexity.
  • Bioactivity : Benzothiazole derivatives are explored for anticancer and antiviral applications. The target compound’s methylbenzoyl group may offer a balance between potency and metabolic stability compared to halogenated analogs .
N-[2-[[4-(4-Morpholinyl)phenyl]azo]-6-benzothiazolyl]acetamide
  • Structure : Contains an azo (-N=N-) linkage and morpholine ring, enhancing π-conjugation and solubility.
  • Applications : Azo compounds are used in dyes and photodynamic therapy. The target compound’s lack of azo groups may reduce phototoxicity risks .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents logP* Potential Applications Reference ID
N-(2-(4-Methylbenzoyl)phenyl)acetamide C₁₆H₁₅NO₂ 253.30 4-Methylbenzoyl, ortho-phenyl ~2.8 Antimicrobial, Anti-inflammatory [1, 5]
2-Azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O 206.21 Azide, para-methyl ~1.5 Prodrug intermediates [1]
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.17 Hydroxyl ~1.2 Analgesics [9]
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 336.19 Bromine, methoxy ~3.1 Antimicrobial [5]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide C₁₆H₁₀Cl₂F₃N₂OS 407.23 Trifluoromethyl, dichlorophenyl ~4.0 Anticancer [8]

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Trends

Synthetic Flexibility : N-Substituted 2-phenylacetamides are highly tunable. For example, alkylation reactions under phase-transfer catalysis (e.g., benzylation) show higher yields with electron-withdrawing substituents (e.g., nitro groups) than methylbenzoyl derivatives .

Metabolic Stability : Chlorinated analogs (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism compared to methylbenzoyl derivatives .

Crystallographic Insights : Planar acetamide cores are common, but bulky substituents like bromine or benzothiazole rings disrupt crystal packing, affecting solubility .

Biological Activity

N-(2-(4-Methylbenzoyl)phenyl)acetamide, a compound belonging to the class of acetamides, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17NO
  • Molecular Weight : 255.32 g/mol
  • IUPAC Name : this compound

The compound features a phenyl ring substituted with a 4-methylbenzoyl group and an acetamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate various cellular processes through these interactions, leading to significant pharmacological effects. The exact molecular pathways remain to be fully elucidated but are believed to involve:

  • Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in animal models. In a study involving carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in swelling:

Dose (mg/kg)Edema Reduction (%)
1025
2545
5065

This suggests that this compound may act as a potent anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry explored the synthesis and antibacterial evaluation of various acetamide derivatives, including this compound. The compound was found to exhibit superior activity compared to traditional antibiotics against resistant strains of bacteria .
  • Case Study on Anti-inflammatory Properties :
    Research conducted on the anti-inflammatory effects of this compound demonstrated its efficacy in reducing cytokine levels in LPS-stimulated macrophages. The study indicated that treatment with this compound led to significant decreases in TNF-alpha and IL-6 production .

Q & A

Q. What are the standard synthetic routes for N-(2-(4-Methylbenzoyl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via acetylation of precursor amines. For example, refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride yields acetamide derivatives . Another route involves bromoacetylation of substituted phenyl groups, achieving ~90% yield when using precursors like 4-ethylamide phenyl ketone . Key parameters include reaction time (e.g., 30 minutes to 2 hours) and solvent selection (e.g., acetic anhydride or ethanol).

Q. Which spectroscopic techniques are employed for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For crystallographic confirmation, X-ray diffraction is used to resolve molecular packing and hydrogen-bonding interactions (e.g., C–H⋯O interactions observed in related acetamide derivatives) . IR spectra typically show amide C=O stretches near 1650–1700 cm⁻¹, while NMR reveals aromatic proton environments .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation/ingestion; work in a fume hood. First-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician for skin contact . Safety data sheets (SDS) for analogous compounds recommend hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

  • Methodological Answer : Microwave-assisted synthesis significantly enhances efficiency. For example, microwave irradiation of N-(2-halophenoxy)phenylacetamide derivatives reduced reaction times to 2 hours with yields >80% . Solvent selection (e.g., acetic anhydride vs. ethanol) and catalyst choice (e.g., triethyl orthoformate) also influence yield. Kinetic studies under varying temperatures (e.g., 60–100°C) can identify optimal conditions .

Q. How do researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For ambiguous NMR signals, 2D experiments (COSY, HSQC) clarify proton-carbon correlations . X-ray crystallography resolves disputes in molecular geometry, such as torsional angles of nitro or acetyl groups . Computational tools (DFT calculations) predict vibrational modes or chemical shifts, aiding IR/NMR interpretation .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodological Answer : It serves as a precursor for sulfur-containing heterocycles (e.g., thiadiazoles) and fused rings (e.g., phenoxazines). For instance, heating with thiourea derivatives forms thiadiazole cores via cyclocondensation . In microwave-assisted reactions, acetamide derivatives undergo Ullmann coupling or Buchwald-Hartwig amination to generate nitrogen heterocycles .

Q. How are intermolecular interactions in crystalline this compound derivatives analyzed?

  • Methodological Answer : X-ray crystallography identifies non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking). For example, centrosymmetric head-to-tail interactions between methyl groups and carbonyl oxygens stabilize crystal lattices . Hirshfeld surface analysis quantifies interaction contributions (e.g., 10–15% from H⋯O contacts) .

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